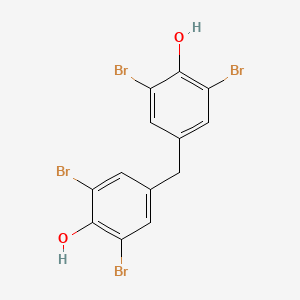

4,4'-Methylenebis(2,6-dibromophenol)

Description

Contextualization of Brominated Organic Compounds in Contemporary Research

Brominated organic compounds, or organobromides, represent a cornerstone of modern organic synthesis and materials chemistry. acs.orgnih.gov Bromination is a fundamental chemical transformation that introduces bromine atoms into organic molecules, creating versatile intermediates for a wide range of subsequent reactions, including cross-coupling, substitution, and cyclization. acs.orgresearchgate.net The carbon-bromine bond's reactivity is intermediate between that of carbon-chlorine and carbon-iodine bonds, offering a balance of stability and reactivity that is advantageous for many synthetic applications. wikipedia.org

Beyond their role in synthesis, organobromine compounds have found extensive industrial use. A primary application is in the manufacturing of flame retardants, where polybrominated compounds are added to polymers to reduce their flammability. wikipedia.org This class of chemicals is also critical in the development of pharmaceuticals and agrochemicals. researchgate.net Furthermore, a variety of organobromine compounds are found in nature, particularly in marine organisms, where they are produced through enzymatic processes. wikipedia.org The prevalence and diverse applications of these compounds, from industrial manufacturing to natural biosynthesis, underscore their significance in contemporary scientific research. wikipedia.org

Overview of Methylene-Bridged Phenolic Structures in Chemical Science

A common and important linkage is the methylene (B1212753) bridge (-CH2-), which connects the aromatic rings of two phenol (B47542) units. researchgate.net This structure is the fundamental building block of novolac-type phenolic resins, which are formed through the condensation reaction of phenols with formaldehyde (B43269). acs.orgacs.org Compared to other linkages like ether bridges (-O-), the methylene bridge is shorter and less flexible. whiterose.ac.uk This structural rigidity results in materials that are often more ordered and densely packed. whiterose.ac.uk The ability to control the formation of methylene bridges is crucial for polymer scientists seeking to optimize the nanoscale structure and, consequently, the macroscopic properties of phenolic resins and other related materials. whiterose.ac.uk

Rationale for Focused Research on 4,4'-Methylenebis(2,6-dibromophenol)

The compound 4,4'-Methylenebis(2,6-dibromophenol) is a molecule of significant interest as it combines the key features of both brominated phenols and methylene-bridged bisphenolic structures. Its molecular architecture, featuring two dibrominated phenol rings joined by a methylene group, suggests a multifunctional character with potential for diverse applications in materials science.

The rationale for focused investigation is threefold:

Monomer for Advanced Polymers: The presence of two hydroxyl groups makes it a suitable candidate as a monomer for synthesizing high-performance polymers such as polyesters, polycarbonates, or epoxy resins. The rigid methylene-bridged core could impart thermal stability and mechanical strength to the resulting polymer chains.

Inherent Flame Retardancy: With four bromine atoms per molecule, it possesses a high bromine content by weight. This suggests it could function as a reactive flame retardant, being chemically incorporated into a polymer backbone to provide permanent fire resistance without the risk of leaching that can occur with additive flame retardants.

Versatile Chemical Intermediate: The bromine atoms on the aromatic rings serve as reactive sites for further chemical modification through reactions like nucleophilic substitution or metal-catalyzed cross-coupling, allowing for the synthesis of more complex, specialized molecules.

Additionally, this compound has been identified in natural sources, specifically the marine red alga Odonthalia corymbifera, indicating its natural occurrence. nih.gov The existence of patents related to this chemical structure further points to its perceived value and potential for industrial applications. nih.gov

Scope and Objectives of the Research Investigation

The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound 4,4'-Methylenebis(2,6-dibromophenol). The scope is strictly limited to the scientific characterization of the molecule itself. This investigation will detail its fundamental chemical and physical properties based on available data. The article will serve as a foundational reference for researchers in materials science, polymer chemistry, and organic synthesis who are interested in the unique combination of structural and chemical features offered by this halogenated, methylene-bridged bisphenol.

Detailed Research Findings

Chemical and Physical Properties

The fundamental properties of 4,4'-Methylenebis(2,6-dibromophenol) are summarized from computational data and chemical databases. These properties define its identity and predict its behavior in various chemical and physical processes.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,6-dibromo-4-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol | nih.gov |

| Molecular Formula | C₁₃H₈Br₄O₂ | nih.gov |

| Molecular Weight | 515.8 g/mol | nih.gov |

| CAS Number | 21825-03-6 | nih.gov |

| Monoisotopic Mass | 511.72578 Da | nih.gov |

| Canonical SMILES | C1=C(C=C(C(=C1Br)O)Br)CC2=CC(=C(C(=C2)Br)O)Br | nih.gov |

| InChIKey | WPZJSWWEEJJSIZ-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

21825-03-6 |

|---|---|

Molecular Formula |

C13H8Br4O2 |

Molecular Weight |

515.8 g/mol |

IUPAC Name |

2,6-dibromo-4-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol |

InChI |

InChI=1S/C13H8Br4O2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5,18-19H,1H2 |

InChI Key |

WPZJSWWEEJJSIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)CC2=CC(=C(C(=C2)Br)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Historical Development of Bisphenol Synthesis Relevant to 4,4'-Methylenebis(2,6-dibromophenol)

The synthesis of bisphenols is a cornerstone of polymer chemistry, with its origins tracing back to the 19th century. The first bisphenol, specifically Bisphenol A (BPA), was synthesized in 1891 by the Russian chemist Aleksandr Dianin. britannica.comwikipedia.orgacs.org Dianin's method involved the acid-catalyzed condensation of two equivalents of phenol (B47542) with one equivalent of acetone (B3395972). acs.orgbris.ac.uk This fundamental reaction, where a carbonyl compound links two phenol molecules, established the general principle for bisphenol synthesis.

While initial interest in BPA in the 1930s centered on its properties as a synthetic estrogen, its major industrial application emerged in the 1950s with the development of polycarbonate plastics and epoxy resins. britannica.comwikipedia.orgendocrinedisruption.org The success and scalability of BPA production, based on the condensation of a phenol with a carbonyl compound, laid the groundwork for the synthesis of a wide array of other bisphenol structures.

The synthesis of 4,4'-Methylenebis(2,6-dibromophenol) is conceptually derived from this historical framework. It falls into the category of methylenebisphenols, where the linking group is a single carbon atom (a methylene (B1212753) bridge), derived from formaldehyde (B43269) or its equivalents, rather than the isopropylidene group from acetone seen in BPA. The core synthetic principle of electrophilic condensation at the para-position of a phenol with an aldehyde remains the same. The additional complexity for this specific compound arises from the presence of bromine atoms on the phenolic rings, which can be introduced either before or after the formation of the methylene bridge.

Classical and Contemporary Synthetic Routes to 4,4'-Methylenebis(2,6-dibromophenol)

The synthesis of 4,4'-Methylenebis(2,6-dibromophenol) can be approached through two primary strategic pathways: the bromination of a pre-formed bisphenol core or the condensation of pre-brominated phenolic units.

This synthetic route begins with the non-halogenated precursor, 4,4'-methylenediphenol. The subsequent step involves an electrophilic aromatic substitution reaction to introduce four bromine atoms onto the aromatic rings. The powerful activating effect of the hydroxyl groups directs the incoming bromine electrophiles to the ortho positions relative to the -OH group.

The reaction is typically carried out using elemental bromine (Br₂) or other brominating agents like N-bromosuccinimide (NBS). nih.gov The choice of solvent is crucial in controlling the reactivity; polar solvents can enhance the rate of bromination. youtube.com The synthesis of the widely used flame retardant Tetrabromobisphenol A (TBBPA) from Bisphenol A provides a well-documented analogy for this process, where BPA is reacted with bromine in a suitable solvent. wikipedia.org

Table 1: Comparison of Bromination Conditions for Phenolic Compounds

| Brominating Agent | Solvent | Catalyst/Additive | Temperature | Key Features |

|---|---|---|---|---|

| Bromine (Br₂) | Carbon Disulfide | None | < 5°C | Classical method, allows for controlled addition. orgsyn.org |

| Bromine (Br₂) | Dichloroethane / Water | Heterogeneous Catalyst | 20-75°C | Biphase system, often used with an oxidant like H₂O₂ to regenerate Br₂ from HBr. google.com |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) / Water | Mandelic Acid | Room Temp. | Mild conditions, high regioselectivity. nsf.govorganic-chemistry.org |

| PIDA/AlBr₃ | Dichloromethane (B109758) | None | 0°C to Room Temp. | A modern, mild I(iii)-based reagent system. nih.gov |

An alternative and often preferred strategy involves the condensation of two equivalents of a pre-halogenated phenol, 2,6-dibromophenol (B46663), with a source of a methylene bridge. This approach offers better control over the final structure, avoiding potential side products from incomplete bromination. The methylene bridge is typically introduced using formaldehyde, paraformaldehyde, or dihalomethane in the presence of an acid catalyst.

This method is analogous to the synthesis of other methylene-bridged compounds, such as 4,4′-methylenebis(2,6-diethylaniline), which is prepared by reacting 2,6-diethylaniline (B152787) with paraformaldehyde and hydrochloric acid. nih.gov The reaction proceeds via acid-catalyzed generation of a reactive hydroxymethyl cation (or equivalent electrophile) from formaldehyde, which then attacks the electron-rich para-position of the 2,6-dibromophenol. A second condensation step with another molecule of the phenol forms the final bridged product.

Table 2: Methylene Bridge Sources for Condensation Reactions

| Methylene Source | Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Paraformaldehyde | Hydrochloric Acid | Heated aqueous solution | A common and effective method for generating formaldehyde in situ. nih.gov |

| Formaldehyde (aq.) | Sulfuric Acid | Varies | Direct use of formalin, requires careful control of stoichiometry. |

| Dichloromethane | Lewis Acid (e.g., AlCl₃) | Organic solvent | Friedel-Crafts alkylation approach. |

Catalysis plays a vital role in optimizing the synthesis of 4,4'-Methylenebis(2,6-dibromophenol) by improving reaction rates, yields, and selectivity under milder conditions.

For the electrophilic bromination route, catalysts can enhance the electrophilicity of the brominating agent. Lewis acids are known to activate N-halosuccinimides by coordinating to the carbonyl oxygen. nsf.gov More recently, elemental sulfur has been shown to mediate aromatic halogenations with N-halosuccinimides. organic-chemistry.org In industrial processes for analogous compounds like TBBPA, an oxidant such as hydrogen peroxide is used in a catalytic cycle to oxidize the HBr byproduct back to elemental bromine, allowing for its reuse in the reaction. google.com

In the condensation pathway, the reaction is almost always catalyzed by strong protic acids like HCl or H₂SO₄. These catalysts protonate formaldehyde, generating the highly electrophilic species necessary for the reaction with the weakly nucleophilic brominated phenol ring. Lewis acids such as aluminum chloride can also be employed, particularly when using a reagent like dichloromethane as the methylene source. mdpi.com

Purification and Isolation Techniques for High-Purity Derivatives

Obtaining high-purity 4,4'-Methylenebis(2,6-dibromophenol) is critical for its subsequent use, particularly in polymer applications. The primary methods for purification are recrystallization and column chromatography.

Recrystallization: This is a standard and effective technique for purifying solid crystalline compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it has high solubility, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. For brominated phenols, common solvent systems include ethanol-water mixtures or chlorinated solvents and alkanes. orgsyn.org

Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography is employed. The crude mixture is passed through a stationary phase, typically silica (B1680970) gel, using a liquid mobile phase (eluent). Separation occurs based on the differential adsorption of the components to the silica gel. This technique is effective at removing partially brominated byproducts or isomers. nih.gov

Washing and Filtration: A simple but important step involves washing the crude solid product with appropriate solvents to remove unreacted starting materials and soluble impurities before final purification. The solid is then isolated by filtration. google.com

Derivatization Strategies for Functional Modification

The chemical structure of 4,4'-Methylenebis(2,6-dibromophenol) offers reactive sites for functional modification, primarily at the two phenolic hydroxyl (-OH) groups. These modifications can alter the compound's physical and chemical properties, such as its solubility, reactivity, and thermal stability.

Etherification: The hydroxyl groups can be converted into ethers through reactions like the Williamson ether synthesis, where the phenoxide (formed by deprotonation with a base) reacts with an alkyl halide. This transformation is useful for tuning the compound's solubility and for incorporating it into polymer backbones as an ether-linked monomer.

Esterification: Reaction with acyl chlorides or acid anhydrides converts the hydroxyl groups into ester functionalities. This can be used to introduce different functional groups or to protect the hydroxyl groups during subsequent synthetic steps.

Metal Complexation: The hydroxyl groups can act as ligands to coordinate with metal centers. For example, the sterically similar compound 4,4′-methylenebis(2,6-di-tert-butylphenol) has been shown to form well-defined dimeric complexes with a variety of metal alkyls and alkoxides, where the bisphenol acts as a bridging ligand. researchgate.net Such derivatization is relevant in the field of catalysis and materials science. mdpi.com

These derivatization strategies allow for the tailoring of 4,4'-Methylenebis(2,6-dibromophenol) for specific applications beyond its use as a simple additive, enabling its integration into more complex molecular architectures.

Etherification and Esterification Reactions

The phenolic hydroxyl groups of 4,4'-Methylenebis(2,6-dibromophenol) are amenable to classic etherification and esterification reactions, leading to the formation of a diverse range of derivatives. These transformations are fundamental in modifying the compound's solubility, reactivity, and physical properties.

Etherification: The conversion of the phenolic hydroxyl groups to ether linkages can be achieved through various synthetic protocols, most notably the Williamson ether synthesis. This method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the presence of two hydroxyl groups, both mono- and di-ether derivatives can be synthesized by controlling the stoichiometry of the reagents.

The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to facilitate the formation of the more nucleophilic phenoxide ion. The choice of the alkylating agent can range from simple alkyl halides, like methyl iodide or ethyl bromide, to more complex molecules, allowing for the introduction of a wide array of functional groups. The steric hindrance imposed by the two ortho-bromo substituents on each phenolic ring can influence the reaction rate, potentially requiring more forcing conditions compared to unhindered phenols.

Esterification: The phenolic hydroxyl groups can be readily converted to esters through reaction with acylating agents such as acyl chlorides or acid anhydrides. This reaction is often catalyzed by a base, like pyridine (B92270) or triethylamine, which serves to activate the acylating agent and neutralize the acidic byproduct (e.g., HCl).

The esterification of 4,4'-Methylenebis(2,6-dibromophenol) can produce both mono- and di-esters. The properties of the resulting ester are dictated by the nature of the acyl group introduced. For instance, reaction with acetyl chloride would yield the corresponding diacetate, whereas reaction with a long-chain fatty acyl chloride would result in a more lipophilic diester.

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents | Product Type | Key Considerations |

|---|---|---|---|

| Etherification | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | Mono- or Di-ether | Steric hindrance from ortho-bromo groups may affect reaction rates. |

| Esterification | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | Mono- or Di-ester | The choice of acylating agent determines the properties of the final product. |

Polymerization Initiator Development and Monomer Integration

While there is limited specific information on the use of 4,4'-Methylenebis(2,6-dibromophenol) as a polymerization initiator, its bifunctional nature makes it a prime candidate for integration as a monomer in step-growth polymerization.

As a bisphenol, it can react with difunctional reagents to form a variety of polymers. For instance, in the presence of a phosgene (B1210022) equivalent, it can undergo polycondensation to form polycarbonates. Similarly, reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) can lead to the formation of polyesters. The incorporation of the bulky, bromine-substituted methylenebis(phenol) unit into the polymer backbone would be expected to impart specific properties to the resulting material, such as enhanced thermal stability, flame retardancy, and a high refractive index.

The general scheme for the formation of polyesters and polycarbonates from a bisphenol is illustrated below:

Polyesterification: n HO-Ar-OH + n ClCO-R-COCl → [-O-Ar-O-CO-R-CO-]n + 2n HCl

Polycarbonation: n HO-Ar-OH + n COCl₂ → [-O-Ar-O-CO-]n + 2n HCl

In these representations, "Ar" corresponds to the 4,4'-methylenebis(2,6-dibromo)phenylene moiety. The properties of the resulting polymer can be tailored by the choice of the comonomer (e.g., the structure of "R" in the dicarboxylic acid chloride).

Regioselective Functionalization at Phenolic Hydroxyl Groups

Regioselective functionalization of 4,4'-Methylenebis(2,6-dibromophenol) involves the selective reaction of one of the two phenolic hydroxyl groups. Due to the symmetrical nature of the molecule, the two hydroxyl groups are chemically equivalent, making regioselective mono-functionalization challenging under standard conditions.

Achieving mono-functionalization typically requires specific strategies, such as:

Use of a Sub-stoichiometric Amount of Reagent: By using approximately one equivalent of the etherifying or esterifying agent, a statistical mixture of unreacted starting material, the desired mono-functionalized product, and the di-functionalized product is often obtained. Subsequent chromatographic separation is then necessary to isolate the mono-substituted derivative.

Employing Bulky Reagents: The use of sterically demanding alkylating or acylating agents may favor mono-substitution due to the increased steric hindrance around the second hydroxyl group after the first has reacted.

Protection-Deprotection Strategies: Although more synthetically demanding, one hydroxyl group could potentially be protected, allowing for the selective functionalization of the other. This approach, however, adds to the step count and may not be efficient.

The inherent symmetry of the molecule means that in the absence of such strategies, reactions tend to proceed at both hydroxyl groups, leading to the di-substituted product.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of 4,4'-Methylenebis(2,6-dibromophenol) focuses on minimizing environmental impact and maximizing efficiency. A common synthetic route to this class of compounds is the acid-catalyzed condensation of the corresponding phenol with a formaldehyde source.

A plausible synthesis for 4,4'-Methylenebis(2,6-dibromophenol) involves the reaction of 2,6-dibromophenol with formaldehyde, typically in the presence of an acid catalyst. An analogous reaction has been reported for the synthesis of 4,4′-methylenebis(2,6-diethylaniline) from 2,6-diethylaniline and paraformaldehyde using hydrochloric acid.

An analysis of this synthetic approach from a green chemistry perspective is presented below:

Table 2: Green Chemistry Analysis of the Synthesis of 4,4'-Methylenebis(2,6-dibromophenol)

| Green Chemistry Principle | Application and Considerations in the Synthesis |

|---|---|

| Prevention | The reaction should be optimized to maximize the yield and minimize the formation of byproducts, thus preventing waste generation. |

| Atom Economy | The condensation reaction to form the methylene bridge has a good atom economy, with water being the primary byproduct. |

| Less Hazardous Chemical Syntheses | The use of highly corrosive acids and toxic formaldehyde should be minimized. The starting material, 2,6-dibromophenol, also possesses toxicity. |

| Designing Safer Chemicals | While the target molecule has specific applications, its ecotoxicity and persistence should be considered. |

| Safer Solvents and Auxiliaries | The use of hazardous organic solvents should be avoided. Water-based syntheses or solvent-free conditions would be preferable. |

| Design for Energy Efficiency | The reaction should be conducted at or near ambient temperature and pressure to minimize energy consumption. |

| Use of Renewable Feedstocks | While the aromatic core is derived from petrochemical sources, formaldehyde can be produced from methanol, which can be derived from renewable resources. |

| Reduce Derivatives | The direct condensation approach avoids the need for protecting groups, aligning with this principle. |

| Catalysis | The use of a recyclable solid acid catalyst instead of a soluble mineral acid would be a greener alternative, simplifying purification and reducing waste. |

| Design for Degradation | The biodegradability of 4,4'-Methylenebis(2,6-dibromophenol) is expected to be low due to the presence of multiple bromine atoms. |

| Real-time analysis for Pollution Prevention | In-process monitoring could be used to optimize reaction conditions and prevent runaway reactions or byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | The use of less volatile and less toxic reagents and solvents would reduce the risk of accidents. |

Improving the green credentials of this synthesis could involve exploring solid acid catalysts, optimizing reaction conditions to reduce energy input, and considering alternative, less hazardous starting materials or synthetic pathways.

Advanced Structural Elucidation and Mechanistic Insights

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic analysis provides a foundational fingerprint for molecular structure. For 4,4'-Methylenebis(2,6-dibromophenol), advanced spectroscopic methods offer deep insights into its bonding, electronic environment, and fragmentation behavior.

Table 1: Predicted Vibrational Modes for 4,4'-Methylenebis(2,6-dibromophenol)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong in IR |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium in IR & Raman |

| C-H Stretch (Methylene) | -CH₂- | 2850 - 2960 | Medium in IR & Raman |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Strong in IR & Raman |

| O-H Bend | Phenolic -OH | 1330 - 1440 | Medium in IR |

| C-H Bend (Methylene) | -CH₂- | 1440 - 1480 | Medium in IR |

| C-O Stretch | Phenolic C-O | 1180 - 1260 | Strong in IR |

| C-Br Stretch | Ar-Br | 500 - 680 | Strong in IR & Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Based on the molecular symmetry of 4,4'-Methylenebis(2,6-dibromophenol), a standard ¹H NMR spectrum would be expected to show three distinct signals: one for the phenolic hydroxyl protons (-OH), one for the two equivalent aromatic protons (-ArH), and one for the methylene (B1212753) bridge protons (-CH₂-). Similarly, the ¹³C NMR spectrum would display four signals corresponding to the four unique carbon environments in the symmetric structure.

Advanced NMR techniques can provide deeper insights. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can definitively correlate the methylene protons with their directly attached carbon atom, which is crucial for resolving signal overlap, a common issue with methylene groups. youtube.com Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons. This could be used to study the preferred conformation of the molecule in solution, for example, by detecting proximity between the methylene protons and the aromatic protons, which would provide information on the dihedral angle between the two phenyl rings. Such analyses are critical for understanding the molecule's three-dimensional shape and stereochemistry.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, elucidating its elemental composition and structural features. wikipedia.org A key feature in the mass spectrum of 4,4'-Methylenebis(2,6-dibromophenol) is the prominent molecular ion peak cluster. Due to the presence of four bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion appears as a characteristic cluster of peaks (M, M+2, M+4, M+6, M+8) with a distinctive intensity pattern. savemyexams.com

Upon ionization, the molecular ion can undergo fragmentation. The most probable fragmentation pathway is benzylic cleavage, where the bond between a phenyl ring and the methylene bridge breaks. libretexts.org This would result in a highly stabilized dibromo-hydroxybenzyl cation. Other likely fragmentation events include the sequential loss of bromine atoms or HBr. Soft ionization techniques, such as ion attachment mass spectrometry (IAMS), could be employed to detect the molecular ion with minimal fragmentation, which is particularly useful for analyzing polybrominated compounds. rsc.org

Table 2: Predicted Key Fragments in the Mass Spectrum of 4,4'-Methylenebis(2,6-dibromophenol)

| Fragment Description | Proposed Formula | Approximate m/z (for most abundant isotopes) |

|---|---|---|

| Molecular Ion | [C₁₃H₈Br₄O₂]⁺ | 512, 514, 516, 518, 520 |

| Benzylic Cleavage Product | [C₇H₄Br₂O]⁺ | 262, 264, 266 |

| Loss of one Br atom | [C₁₃H₈Br₃O₂]⁺ | 433, 435, 437, 439 |

| Loss of HBr | [C₁₃H₇Br₃O₂]⁺ | 432, 434, 436, 438 |

Crystalline and Amorphous Solid-State Architectures

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. For 4,4'-Methylenebis(2,6-dibromophenol), X-ray diffraction studies reveal a well-defined crystalline architecture.

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The Crystallography Open Database (COD), an open-access collection of crystal structures, contains structural data for 4,4'-Methylenebis(2,6-dibromophenol). nih.govnih.gov Analysis of crystal structures of similar methylenebis compounds, such as 4,4′-methylenebis(2,6-diethylaniline), shows that the dihedral angle between the two aromatic rings is a key conformational parameter, often influenced by steric hindrance from the ortho-substituents. nih.gov In 4,4'-Methylenebis(2,6-dibromophenol), the bulky bromine atoms at the ortho positions would similarly be expected to force a significant twist between the two phenyl rings, preventing a planar conformation. The structure would also be stabilized by intermolecular hydrogen bonds involving the phenolic hydroxyl groups.

Polymorphism is the ability of a compound to crystallize into two or more different crystal structures. The existence of multiple entries for 4,4'-Methylenebis(2,6-dibromophenol) in the Crystallography Open Database (COD entries 4500920 and 4500921) suggests that this compound may exhibit polymorphism. nih.gov These distinct entries, summarized in the table below, show different unit cell parameters and space groups, which is direct evidence of different packing arrangements in the solid state.

Table 3: Crystallographic Data for 4,4'-Methylenebis(2,6-dibromophenol) from COD

| Parameter | COD Entry 4500920 | COD Entry 4500921 |

|---|---|---|

| Cell Lengths | ||

| a (Å) | 10.33 | 10.33 |

| b (Å) | 10.33 | 10.33 |

| c (Å) | 10.33 | 10.33 |

| Cell Angles | ||

| α (°) | 90.00 | 90.00 |

| β (°) | 90.00 | 90.00 |

| γ (°) | 90.00 | 90.00 |

| Cell Volume (ų) | 1102.28 | 1102.28 |

| Space Group | P 1 | I 41/a |

| Formula | C₁₃H₈Br₄O₂ | C₁₃H₈Br₄O₂ |

(Data sourced from the Crystallography Open Database) nih.gov

The difference in the determined space groups ('P 1' vs. 'I 41/a') for the two entries strongly indicates the existence of at least two different crystalline forms. This phenomenon is plausible due to the molecule's conformational flexibility, particularly the rotation around the C-C bonds of the methylene bridge, which can allow for different packing efficiencies and intermolecular interactions, leading to the formation of distinct polymorphs. Further investigation would be required to determine the thermodynamic relationship between these forms and the specific conditions under which each crystallizes.

Amorphous State Characterization in Polymer Matrices

When incorporated into polymer matrices, 4,4'-Methylenebis(2,6-dibromophenol) typically exists in an amorphous state, meaning it is dispersed without a long-range crystalline order. The characterization of this state is crucial for understanding the properties of the resulting composite material, as the degree of dispersion and interaction with the polymer chains directly influences performance.

The flexible methylene bridge between the two phenyl rings allows for a degree of conformational freedom, which, combined with the bulky bromine atoms in the ortho positions, can inhibit crystallization and favor the formation of an amorphous glass within the polymer. The compatibility and interaction between the compound and the polymer matrix are key factors determining the stability of this amorphous dispersion.

Techniques used to characterize the amorphous state include:

Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg) of the polymer blend. A shift in the polymer's Tg upon addition of the compound can indicate good miscibility and interaction.

X-ray Diffraction (XRD): The absence of sharp Bragg diffraction peaks and the presence of a broad amorphous halo in the XRD pattern confirms the non-crystalline nature of the dispersed compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques can be used to visually inspect the morphology of the blend, revealing the phase distribution and ensuring no large-scale phase separation or agglomeration of the additive has occurred.

The table below summarizes the expected influence of 4,4'-Methylenebis(2,6-dibromophenol) on the properties of a polymer matrix when in an amorphous state.

| Property | Influence of Amorphous Dispersal | Characterization Method |

| Glass Transition (Tg) | May increase or decrease depending on interactions and free volume | Differential Scanning Calorimetry (DSC) |

| Crystallinity | Confirms lack of long-range order for the additive | X-ray Diffraction (XRD) |

| Morphology | Homogeneous dispersion without visible agglomerates | SEM / TEM |

| Mechanical Properties | Can act as a plasticizer or reinforcing agent depending on interactions | Dynamic Mechanical Analysis (DMA) |

Intermolecular Interactions and Supramolecular Assembly

The physical properties and behavior of 4,4'-Methylenebis(2,6-dibromophenol) in both its pure form and within polymer blends are governed by a variety of non-covalent intermolecular forces. These interactions dictate how the molecules arrange themselves in a supramolecular assembly.

Hydrogen Bonding Networks within Solid Forms and Polymer Blends

The molecule possesses two phenolic hydroxyl (-OH) groups, which are potent hydrogen bond donors. The oxygen atoms of these groups can also act as hydrogen bond acceptors. This duality allows for the formation of extensive hydrogen bonding networks. In the solid state, these interactions are critical in defining the crystal packing. When blended with polymers containing hydrogen bond acceptor groups (e.g., carbonyls in polyesters or polyamides), strong intermolecular hydrogen bonds can form between the additive and the polymer chains, enhancing miscibility and adhesion. However, the two bulky bromine atoms adjacent to each hydroxyl group can cause significant steric hindrance, potentially limiting the directionality and strength of these hydrogen bonds compared to less substituted phenols. rsc.org

π-π Stacking and Halogen Bonding Interactions

Beyond hydrogen bonding, other non-covalent interactions play a significant role:

π-π Stacking: The electron-rich phenyl rings of the molecule can interact with one another through π-π stacking. nih.gov This type of interaction, where the aromatic rings arrange themselves in a face-to-face or face-to-edge manner, contributes to the cohesive energy in the solid state and can influence the orientation of the molecule within a polymer matrix. rsc.org The strength of these interactions can be influenced by the electron-withdrawing nature of the bromine substituents.

Role of Intermolecular Forces in Material Performance

The collective effect of these intermolecular forces is fundamental to the material performance of polymer blends containing 4,4'-Methylenebis(2,6-dibromophenol). Strong and varied interactions (hydrogen bonding, halogen bonding, π-π stacking) lead to:

Enhanced Compatibility: Good intermolecular adhesion between the compound and the polymer prevents phase separation, ensuring a homogeneous material.

Improved Thermal Stability: A well-dispersed additive can interfere with the degradation pathways of the polymer, and strong intermolecular bonds require more energy to be overcome.

Modified Mechanical Properties: The nature and density of the interaction network can affect the polymer's stiffness, strength, and toughness.

The following table outlines the key intermolecular forces and their potential impact.

| Interaction Type | Donor/Acceptor Sites on Compound | Potential Impact on Material Performance |

| Hydrogen Bonding | Donor: -OH group; Acceptor: Oxygen of -OH | Enhances miscibility with polar polymers (e.g., PET, Polyamides). |

| π-π Stacking | Phenyl rings | Contributes to cohesive energy and ordering. |

| Halogen Bonding | Bromine atoms (σ-hole) | Promotes interaction with electron-rich sites on polymer chains. |

| Van der Waals Forces | Entire molecule | Provides general background cohesive force. |

Computational Chemistry and Theoretical Modeling

Computational methods provide powerful tools for predicting and understanding the behavior of 4,4'-Methylenebis(2,6-dibromophenol) at a molecular level, offering insights that can be difficult to obtain experimentally.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure of the molecule. researchgate.net These calculations can accurately predict a range of properties:

Optimized Molecular Geometry: Determining the most stable three-dimensional conformation, including bond lengths, bond angles, and the dihedral angle between the phenyl rings.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface allows for the visualization of electron-rich and electron-poor regions. This is particularly useful for identifying the positive σ-hole on the bromine atoms, confirming their ability to act as halogen bond donors, and showing the negative potential around the hydroxyl oxygens, which are hydrogen bond acceptors.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions. bsu.by

Bond Dissociation Energies (BDE): Calculating the energy required to break specific bonds, such as the C-Br or C-H bonds, is essential for understanding thermal degradation pathways and potential mechanisms of action in applications like flame retardancy.

The data generated from these theoretical calculations are invaluable for interpreting experimental results and for the rational design of new materials with tailored properties.

| Calculated Property | Significance | Computational Method |

| Molecular Geometry | Predicts the 3D structure and steric hindrance. | DFT Geometry Optimization |

| Electrostatic Potential | Identifies sites for intermolecular interactions (H-bonding, halogen bonding). | DFT/MEP Surface |

| HOMO-LUMO Gap | Relates to chemical reactivity and electronic properties. | DFT |

| Bond Dissociation Energy | Predicts thermal stability and degradation mechanisms. | DFT |

Quantitative Structure-Reactivity Relationships (QSRR)

No specific QSRR studies for 4,4'-Methylenebis(2,6-dibromophenol) are available in the current scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Interactions

No specific studies on molecular dynamics simulations for the conformational analysis or interfacial interactions of 4,4'-Methylenebis(2,6-dibromophenol) are available in the current scientific literature.

Reaction Mechanism Elucidation through Computational Pathways

No specific studies on the elucidation of reaction mechanisms for 4,4'-Methylenebis(2,6-dibromophenol) through computational pathways are available in the current scientific literature.

Integration and Performance in Polymer and Composite Systems

Mechanisms of Action as a Material Additive

As a flame retardant, 4,4'-Methylenebis(2,6-dibromophenol) operates through multifaceted mechanisms in both the solid (condensed) phase and the gas phase of a burning polymer. These actions collectively disrupt the self-sustaining cycle of combustion, leading to reduced flammability.

During the initial stages of a fire, the heat supplied to the polymer composite triggers thermal decomposition, or pyrolysis, in the condensed phase. The presence of 4,4'-Methylenebis(2,6-dibromophenol) fundamentally alters this process. The mechanism is largely analogous to other brominated bisphenol flame retardants.

Upon heating, the primary mode of decomposition for 4,4'-Methylenebis(2,6-dibromophenol) is the cleavage of the relatively weak carbon-bromine (C-Br) bonds. This process releases bromine radicals (Br•) into the polymer matrix. These highly reactive radicals can abstract hydrogen atoms from the polymer chains, leading to the formation of hydrogen bromide (HBr).

The generation of HBr within the condensed phase can have several effects:

Acid Catalysis: HBr can act as an acid catalyst, promoting dehydration and cross-linking reactions within the polymer backbone.

Alteration of Pyrolysis: It changes the decomposition pathway of the polymer, favoring the formation of char and non-flammable gases like water and carbon dioxide, rather than volatile, flammable hydrocarbon fragments.

Early Decomposition: The flame retardant often decomposes at a temperature slightly below that of the host polymer. This ensures that the flame-inhibiting species are released at the appropriate time to interfere with the onset of combustion.

The thermal degradation of the flame retardant itself produces a range of brominated compounds. While specific studies on 4,4'-Methylenebis(2,6-dibromophenol) are not extensively detailed in publicly available literature, analysis of similar compounds like Tetrabromobisphenol A (TBBPA) shows the formation of various brominated phenols and bisphenols. nih.gov

Table 1: Plausible Thermal Decomposition Products in the Condensed Phase

| Product Class | Specific Examples | Role in Flame Retardancy |

| Brominated Radicals | Br• | Initiates HBr formation |

| Hydrogen Halide | HBr | Gas phase inhibitor; promotes charring |

| Brominated Phenols | 2,6-dibromophenol (B46663), 2,4,6-tribromophenol | Volatilize to contribute to gas phase inhibition |

| Char | Carbonaceous residue | Forms an insulating barrier layer |

This table is illustrative of typical decomposition products for aromatic brominated flame retardants.

The most critical function of halogenated flame retardants, including 4,4'-Methylenebis(2,6-dibromophenol), occurs in the gas phase—the flame itself. researchgate.net The combustion of polymers is a radical-driven chain reaction that relies on the presence of high-energy, reactive species, primarily hydrogen (H•) and hydroxyl (OH•) radicals. These radicals are responsible for the highly exothermic reactions that sustain the flame.

The HBr generated during pyrolysis volatilizes and enters the flame, where it acts as a radical scavenger. It interferes with the combustion cycle through a series of inhibition reactions:

H• + HBr → H₂ + Br•

OH• + HBr → H₂O + Br•

In these reactions, the highly reactive H• and OH• radicals are replaced by the much less reactive bromine radical (Br•). The Br• radical can further react with the fuel molecules (RH) from the decomposing polymer, regenerating HBr:

Br• + RH → HBr + R•

This catalytic cycle effectively removes the key chain carriers from the flame, reducing the rate of heat generation and chemically extinguishing the flame. researchgate.net This "radical trap" mechanism is highly efficient, allowing a small amount of the flame retardant to have a significant impact on flammability.

In the condensed phase, 4,4'-Methylenebis(2,6-dibromophenol) enhances the formation of a stable, carbonaceous char layer on the surface of the burning material. nih.gov The bisphenolic structure contributes to this charring tendency. This char layer serves multiple protective functions:

Thermal Insulation: It insulates the underlying virgin polymer from the heat of the flame, slowing down the rate of pyrolysis.

Mass Transfer Barrier: It physically obstructs the flow of flammable volatile gases from the polymer to the flame.

Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer, further stifling combustion.

The efficiency of a flame retardant is quantified using several standard tests. While specific performance data for polymers containing solely 4,4'-Methylenebis(2,6-dibromophenol) is sparse in available literature, the expected effects on key flammability metrics are well-established for this class of compounds.

Table 2: Typical Flammability Metrics Improved by Aromatic Brominated Flame Retardants

| Flammability Test | Key Parameter | Effect of Additive | Mechanism of Improvement |

| Limiting Oxygen Index (LOI) | Minimum O₂ concentration to sustain combustion | Increase | Gas phase inhibition and char formation make combustion more difficult. |

| UL 94 Vertical Burn Test | Self-extinguishing properties (V-0, V-1, V-2) | Improved Rating (e.g., from No Rating to V-0) | Rapid flame quenching by gas phase inhibition prevents sustained burning. |

| Cone Calorimetry | Peak Heat Release Rate (pHRR) | Decrease | Char layer insulates the polymer, reducing the rate of fuel generation. |

| Cone Calorimetry | Total Heat Released (THR) | Decrease | Less material is consumed in the combustion process due to charring and flame extinction. |

This table represents the expected performance improvements. Actual values are dependent on the polymer matrix, loading level, and formulation.

Compatibilization with Diverse Polymer Matrices

The performance of 4,4'-Methylenebis(2,6-dibromophenol) as an additive is not solely dependent on its flame-retardant chemistry but also on its physical interaction and compatibility with the host polymer matrix. These interactions influence the final morphology and mechanical properties of the composite material.

The introduction of an additive like 4,4'-Methylenebis(2,6-dibromophenol) into a semi-crystalline polymer can have a significant impact on its crystalline structure. The additive can act in two primary ways:

As a Nucleating Agent: If the additive particles are well-dispersed and provide favorable surfaces for polymer chain folding, they can act as nucleation sites. This can lead to an increase in the crystallization temperature, a faster crystallization rate, and a larger number of smaller spherulites. This often results in improved mechanical properties such as stiffness and tensile strength.

The specific effect depends heavily on the polymer-additive interaction, the concentration of the additive, and the processing conditions (e.g., cooling rate). Without specific experimental data for 4,4'-Methylenebis(2,6-dibromophenol), its precise influence on the morphology of polymers like polyethylene (B3416737) or polypropylene (B1209903) remains speculative.

Table 3: Potential Effects of an Additive on Polymer Crystallinity and Morphology

| Morphological Parameter | Potential Effect as Nucleating Agent | Potential Effect as Impurity/Plasticizer |

| Degree of Crystallinity | May increase or remain unchanged | Decrease |

| Crystallization Temperature (Tc) | Increase | Decrease |

| Spherulite Size | Decrease | May increase due to fewer nuclei |

| Number of Spherulites | Increase | Decrease |

In polymer blends, which are typically immiscible, the addition of a third component like 4,4'-Methylenebis(2,6-dibromophenol) can alter the phase behavior. The additive may be miscible with one of the polymer phases, preferentially partitioning into it, or it may be immiscible with both, leading to the formation of a third, distinct phase.

Research on a structurally analogous compound, 4,4′-Methylene-bis-(2,6-di-tert-butylphenol), in a blend of chlorinated polyethylene (CPE) and polyvinyl alcohol (PVA) provides insight into this phenomenon. The study found that the addition of the methylene-bis-phenol compound led to the appearance of a new damping peak in dynamic mechanical thermal analysis (DMTA). researchgate.net This indicates the formation of a new micro-phase within the polymer blend. This phase separation was attributed to the aggregation of the additive's microcrystals. researchgate.net

This behavior suggests that if 4,4'-Methylenebis(2,6-dibromophenol) has limited solubility in the polymer blend components, it could similarly self-aggregate or form distinct domains. Such micro-phase separation can influence the blend's properties by:

Altering the glass transition temperatures of the constituent polymers.

Affecting the size and distribution of the dispersed phase.

Impacting the interfacial adhesion between the polymer phases.

Controlling this phase behavior is crucial for optimizing the mechanical and functional properties of the final material.

Interfacial Adhesion and Dispersion within Composites

In the context of 4,4'-Methylenebis(2,6-dibromophenol), its chemical structure, characterized by phenolic hydroxyl groups and bromine atoms, suggests the potential for interactions with various polymer matrices. The hydroxyl groups can form hydrogen bonds with polar polymers, which could enhance interfacial adhesion. However, the bulky brominated aromatic rings might introduce steric hindrance, potentially affecting the intimacy of contact at the interface.

Effect on Polymer Processing and Rheology

The introduction of any additive into a polymer melt can significantly alter its rheological properties, which in turn affects its processability. researchgate.net Rheology, the study of the flow of matter, is fundamental to understanding how a polymer formulation will behave during processes like extrusion and injection molding. mdpi.com

The melt flow index (MFI) is a common measure of the ease of flow of a molten polymer. The addition of solid particles to a polymer typically increases the viscosity of the melt, thereby decreasing the MFI. The extent of this change depends on the particle size, shape, concentration, and the nature of its interaction with the polymer matrix.

For 4,4'-Methylenebis(2,6-dibromophenol), its incorporation into a thermoplastic would be expected to influence the melt flow behavior. The degree of this influence would depend on factors such as its loading level and its state of dispersion. If the compound is well-dispersed and interacts favorably with the polymer chains, it might act as a plasticizer at certain concentrations and temperatures, potentially increasing melt flow. Conversely, if it forms aggregates or has strong intermolecular interactions, it could increase the melt viscosity and reduce flow. Without specific experimental data, the precise effect on the melt flow of various polymer formulations remains speculative.

The extrusion and molding characteristics of a polymer composite are directly linked to its rheological properties. mdpi.com Changes in melt viscosity, shear thinning behavior, and melt elasticity caused by the addition of 4,4'-Methylenebis(2,6-dibromophenol) would necessitate adjustments to processing parameters such as temperature, pressure, and screw speed.

For example, a significant increase in melt viscosity could lead to higher processing pressures and temperatures being required, which might in turn risk thermal degradation of the polymer or the additive itself. The presence of the additive could also affect the surface finish and dimensional stability of the final molded parts. The optimization of processing conditions is therefore essential to ensure the production of high-quality composites.

Contributions to Specific Material Performances

Additives are primarily incorporated into polymers to enhance specific performance characteristics. For brominated compounds like 4,4'-Methylenebis(2,6-dibromophenol), key areas of interest are thermal stability and mechanical reinforcement.

Thermal stabilizers are additives that protect polymers from degradation at high temperatures, both during processing and in their final application. specialchem.com The mechanism of thermal stabilization can involve scavenging of free radicals, decomposition of hydroperoxides, or the formation of a protective char layer. specialchem.com

Brominated compounds are well-known for their flame-retardant properties, which are a form of thermal stability under combustion conditions. While 4,4'-Methylenebis(2,6-dibromophenol) is structurally similar to known brominated flame retardants, its specific efficacy as a thermal stabilizer against thermo-oxidative degradation would need to be evaluated through techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses would provide data on the onset of degradation and any changes in the glass transition temperature or melting point of the polymer composite. A study on a related compound, 4,4'-bis(2,6-di-tert-butylphenol), demonstrated its effectiveness as an antioxidant in stabilizing polypropylene and isoprene (B109036) rubber, indicating the potential for phenolic structures in thermal stabilization. researchgate.net

The following table illustrates hypothetical TGA data for a polymer composite containing 4,4'-Methylenebis(2,6-dibromophenol), demonstrating how its presence might enhance thermal stability.

| Formulation | Onset of Degradation (Tonset) (°C) | Temperature at 50% Weight Loss (T50%) (°C) |

| Neat Polymer | 350 | 420 |

| Polymer + 5% Additive | 365 | 440 |

| Polymer + 10% Additive | 375 | 455 |

This is a hypothetical data table for illustrative purposes.

The addition of fillers to a polymer can lead to mechanical reinforcement, resulting in increased strength, stiffness, and toughness. nih.gov The effectiveness of the reinforcement depends on the properties of the filler, the polymer matrix, and the interfacial adhesion between them. zastita-materijala.org

The incorporation of 4,4'-Methylenebis(2,6-dibromophenol) could potentially influence the mechanical properties of a polymer. If it is well-dispersed and has strong adhesion to the matrix, it could act as a reinforcing agent, improving properties such as tensile strength and modulus. However, if it is poorly dispersed or has weak interfacial bonding, it could act as a defect, leading to a reduction in mechanical performance. The rigid aromatic structure of the molecule suggests it could contribute to the stiffness of the composite.

A hypothetical representation of the effect of 4,4'-Methylenebis(2,6-dibromophenol) on the mechanical properties of a polymer is shown in the table below.

| Property | Neat Polymer | Polymer + 5% Additive | Polymer + 10% Additive |

| Tensile Strength (MPa) | 50 | 55 | 58 |

| Tensile Modulus (GPa) | 2.0 | 2.2 | 2.4 |

| Elongation at Break (%) | 100 | 80 | 65 |

This is a hypothetical data table for illustrative purposes.

Damping Properties in Polymer Blends

The ability of a material to dissipate energy, often in the form of heat, is known as its damping property. This is a critical characteristic for applications requiring vibration and noise reduction. The introduction of additives into polymer blends is a common method to enhance these properties.

Research into the effects of structurally similar compounds, such as 4,4′-Methylene-bis-(2,6-di-tert-butylphenol), in polymer blends has provided valuable insights. In a study involving composites of chlorinated polyethylene (CPE) and polyvinyl alcohol (PVA), the addition of this methylene-bridged bisphenol derivative led to significant changes in the material's damping behavior. researchgate.net

Table 1: Damping Peak Observations in PVA/CPE Blends

| Composite Composition | Number of Damping Peaks | Observation |

|---|---|---|

| PVA/CPE | 1 | A single peak corresponding to the blend's glass transition. researchgate.net |

Long-Term Material Durability and Stabilization

The longevity and reliability of polymer materials are often compromised by degradation processes initiated by factors such as heat, oxygen, and light. Phenolic antioxidants are widely used as stabilizers to mitigate these effects and extend the service life of polymers. The antioxidant capability of these molecules typically stems from their ability to act as free radical scavengers, which interrupts the auto-oxidation cycle of the polymer.

Studies on 4,4'-bis(2,6-di-tert-butylphenol), an analogue of the subject compound, have demonstrated its high efficiency as a stabilizer in various polymers, including isoprene rubber and polypropylene. researchgate.net This class of compounds is recognized for its ability to slow the oxidation rate and improve the shelf life of polymeric materials. researchgate.net

In comparative studies, this bisphenol derivative has shown superior performance over other commercial antioxidants. For instance, in the stabilization of polypropylene, it significantly surpassed other antioxidants in terms of the oxidation induction period. researchgate.net This indicates a greater ability to resist the onset of oxidative degradation. When incorporated into SKI-3 synthetic rubber, it provided a higher plasticity retention index compared to other phenolic antioxidants, demonstrating its effectiveness in preserving the mechanical properties of the rubber during aging. researchgate.net The introduction of this stabilizer into polypropylene also increases the temperatures at which degradation and weight loss begin, effectively expanding the operational temperature range and prolonging the material's functional lifespan. researchgate.net

Table 2: Performance of 4,4'-bis(2,6-di-tert-butylphenol) as a Stabilizer

| Polymer | Performance Metric | Result |

|---|---|---|

| SKI-3 Synthetic Rubber | Plasticity Retention Index (%) at 0.3 wt% | 91 researchgate.net |

| Polypropylene | Onset Temperature of Weight Loss (°C) | Increased vs. unstabilized PP researchgate.net |

Structure-Performance Relationships in Engineering Applications

The performance of 4,4'-Methylenebis(2,6-dibromophenol) and its analogues in engineering applications is intrinsically linked to their molecular structure. The key structural features are the two phenolic rings linked by a methylene (B1212753) bridge, and the substituents on the aromatic rings.

The bisphenolic structure is fundamental to its function. The presence of two hydroxyl (-OH) groups on the aromatic rings allows the molecule to act as a potent hydrogen bond donor. This capability is crucial for its role in modifying damping properties, as seen in the PVA/CPE blends where hydrogen bonding drives the phase separation responsible for creating a new energy-dissipating mechanism. researchgate.net In stabilization, these hydroxyl groups are the active sites for scavenging free radicals, donating a hydrogen atom to neutralize peroxide radicals and thus terminating the degradation chain reaction. researchgate.net

The methylene bridge between the two phenolic rings provides a specific spatial arrangement and rotational flexibility, influencing how the molecule integrates into a polymer matrix and interacts with polymer chains. This bridging nature has also been shown to be effective in binding various metal centers, highlighting its versatile coordination behavior. researchgate.net

The substituents on the phenolic rings (bromo- groups in the subject compound or tert-butyl groups in the studied analogues) play a critical role. These bulky groups provide steric hindrance around the hydroxyl group. This steric effect is vital for the molecule's function as an antioxidant; it stabilizes the resulting phenoxy radical after it has donated its hydrogen atom, preventing it from participating in further undesirable reactions and enhancing its efficiency as a stabilizer. researchgate.net In the case of 4,4'-Methylenebis(2,6-dibromophenol), the bromine atoms also confer a high degree of flame retardancy, a well-established property of brominated compounds, making it a multifunctional additive in applications where both stabilization and fire safety are required.

This direct link between the molecular architecture—the bridging bisphenolic core and the nature of its ring substituents—and the resultant material enhancements in damping and durability is a clear illustration of structure-performance relationships in polymer engineering.

Environmental Fate and Analytical Monitoring

Environmental Release and Distribution Pathways

The release of 4,4'-Methylenebis(2,6-dibromophenol) into the environment can occur during its manufacture, incorporation into products, and the disposal or recycling of those products. As with many BFRs, it can be released into the air, water, and soil. researchgate.net

There is a notable lack of specific data on the atmospheric transport and deposition of 4,4'-Methylenebis(2,6-dibromophenol). However, the environmental behavior of other brominated compounds, such as bromoanisoles which are derived from bromophenols, suggests that atmospheric transport is a potential pathway for long-range distribution. acs.org The transport of pollutants to remote regions like the Barents Sea is known to occur via air currents. mosj.no For brominated flame retardants in general, atmospheric deposition is a recognized source of contamination in aquatic environments. researchgate.net The extent of atmospheric transport would be influenced by the compound's vapor pressure and its partitioning between the gas phase and atmospheric particles.

Note: This table is for illustrative purposes and does not represent measured data for 4,4'-Methylenebis(2,6-dibromophenol).

Once in aquatic systems, the behavior of hydrophobic compounds like brominated phenols is largely governed by their tendency to partition from water to organic matter. mdpi.com BFRs are known to have low water solubility and a preference for partitioning into organic phases such as sediments and suspended particles. mdpi.com This behavior is influenced by the octanol-water partition coefficient (Kow), with higher values indicating a greater tendency to associate with organic matter. nih.gov For many BFRs, this leads to their accumulation in sediments, which can act as a long-term sink and a potential source of future contamination. researchgate.net Dissolved organic matter in the water can also influence the mobility and bioavailability of these compounds. udel.edu

Limited specific information is available regarding the sorption and mobility of 4,4'-Methylenebis(2,6-dibromophenol) in soil. However, studies on other brominated phenols and brominated diphenyl ethers indicate that the organic carbon content of the soil is a key factor in their sorption. nih.govthescipub.com Compounds with high hydrophobicity tend to bind strongly to soil organic matter, which limits their mobility and potential to leach into groundwater. thescipub.com The pH of the soil and groundwater can also play a role in the sorption of phenolic compounds, as it affects their ionization state. thescipub.com Analytical methods have been developed for the simultaneous determination of various brominated phenols in soil samples, which is crucial for monitoring their presence in the terrestrial environment. researchgate.netnih.gov

Illustrative Data Table: Factors Influencing Soil Sorption of Brominated Phenols

| Soil/Compound Property | Influence on Sorption | Expected Mobility |

|---|---|---|

| High Soil Organic Carbon | Increased Sorption | Low |

| Low Soil Organic Carbon | Decreased Sorption | High |

| High Compound Hydrophobicity (Kow) | Increased Sorption | Low |

| Soil pH (relative to compound pKa) | Can influence the ionic state and therefore sorption | Variable |

Note: This table provides a general overview and is not based on specific data for 4,4'-Methylenebis(2,6-dibromophenol).

Abiotic Degradation Pathways

Abiotic degradation processes, such as photolysis and hydrolysis, are important for the transformation of organic contaminants in the environment.

There is a lack of specific experimental data on the hydrolysis of 4,4'-Methylenebis(2,6-dibromophenol). Generally, the ether and methylene (B1212753) bridges in related compounds are resistant to hydrolysis under typical environmental pH and temperature conditions. The rate of hydrolysis for phenolic compounds can be influenced by pH. researchgate.netacs.org Given the stability of the core structure, hydrolysis is not expected to be a primary degradation pathway for this compound in the environment.

Thermal Degradation Products and Mechanisms

Direct experimental data on the thermal degradation of 4,4'-Methylenebis(2,6-dibromophenol) is not extensively available in the reviewed scientific literature. However, its degradation pathways can be inferred from studies of the structurally similar and widely used brominated flame retardant, 4,4′‐isopropylidene bis‐2,6‐dibromophenol, commonly known as Tetrabromobisphenol A (TBBPA). researchgate.net

The primary structural difference is the bridge connecting the two phenyl rings: a methylene bridge (-CH₂) in the subject compound versus an isopropylidene bridge (-C(CH₃)₂) in TBBPA. The thermal decomposition of TBBPA is understood to be a free-radical process that initiates with the cleavage of the isopropylidene linkage and the carbon-bromine (C-Br) bonds. researchgate.netnih.gov This process yields a range of products, including hydrogen bromide (HBr), phenol (B47542), and various mono-, di-, and tribrominated phenols. cetjournal.it

By analogy, the thermal degradation of 4,4'-Methylenebis(2,6-dibromophenol) would likely initiate at the weakest bonds under thermal stress: the C-Br bonds and the C-C bonds of the methylene bridge. The anticipated mechanism involves:

Homolytic Cleavage : Fission of the C-Br bonds, releasing bromine radicals (Br•). These highly reactive radicals can abstract hydrogen atoms, leading to the formation of HBr.

Bridge Scission : Cleavage of the methylene bridge, breaking the molecule into smaller phenolic fragments.

Rearrangement and Charring : At higher temperatures, the resulting phenolic radicals can undergo further reactions, leading to the formation of a stable carbonaceous char.

The expected primary degradation products are summarized in the table below, drawing a comparison with those from TBBPA.

| Property | 4,4'-Methylenebis(2,6-dibromophenol) | Tetrabromobisphenol A (TBBPA) (for comparison) |

|---|---|---|

| Structure | Two 2,6-dibromophenol (B46663) units linked by a -CH₂- bridge | Two 2,6-dibromophenol units linked by a -C(CH₃)₂- bridge |

| Predicted Primary Gaseous Products | Hydrogen Bromide (HBr) | Hydrogen Bromide (HBr) |

| Predicted Primary Aromatic Products | 2,6-Dibromophenol, Phenol, other polybrominated phenols | Mono-, di-, and tribromobisphenol-A; Phenol; mono-, di-, and tribromophenol researchgate.net |

| Solid Residue | Char | Char researchgate.net |

Biotic Transformation and Bioremediation Potential

Microbial Degradation Pathways in Environmental Media

While specific microbial degradation pathways for 4,4'-Methylenebis(2,6-dibromophenol) have not been detailed in existing research, a plausible pathway can be constructed based on studies of its non-brominated analogue, Bisphenol F (BPF), and other brominated phenols.

The degradation of the core carbon structure is likely to follow the pathway established for BPF, which has been shown to be degraded by bacterial strains such as Sphingobium yanoikuyae FM-2. nih.govnih.gov This process begins with an attack on the methylene bridge. nih.gov Concurrently, microbial reductive debromination, a process observed in the degradation of compounds like 2,4,6-tribromophenol, would be necessary to remove the bromine substituents. uniba.sk

A proposed sequential pathway would involve:

Initial Oxidation : The degradation is initiated by the enzymatic hydroxylation of the methylene bridge, transforming the parent compound into bis(3,5-dibromo-4-hydroxyphenyl)methanol. nih.gov

Further Oxidation : This intermediate alcohol is further oxidized to form 4,4'-dihydroxy-3,3',5,5'-tetrabromobenzophenone. nih.gov

Ester Formation : A subsequent Baeyer-Villiger monooxygenase-catalyzed reaction introduces an oxygen atom, forming an ester linkage. nih.gov

Hydrolysis and Cleavage : The ester is hydrolyzed, cleaving the molecule into smaller aromatic intermediates such as 3,5-dibromo-4-hydroxybenzoate (B1263476) and 3,5-dibromohydroquinone.

Reductive Debromination : Throughout this process, or following the initial cleavage, enzymatic processes would remove the bromine atoms, a step essential for further degradation. Bacteria like Cupriavidus sp. have been shown to catalyze the debromination of brominated phenols. nih.govresearchgate.net

Ring Cleavage : Once debrominated, the resulting simple phenolic compounds can enter central metabolic pathways and be mineralized.

Enzymatic Biotransformations and Metabolite Identification

The biotransformation of 4,4'-Methylenebis(2,6-dibromophenol) is predicted to be a multi-step enzymatic process. The key enzymes likely involved are monooxygenases for the initial attack on the methylene bridge and subsequent ester formation, dehydrogenases for the oxidation steps, and dehalogenases for the removal of bromine. nih.govnih.gov

Specifically, the enzymatic classes could include:

Methane Monooxygenases : These enzymes are known to hydroxylate C-H bonds, making them prime candidates for the initial attack on the methylene bridge.

Baeyer-Villiger Monooxygenases : This class of enzymes catalyzes the insertion of an oxygen atom adjacent to a carbonyl group, a key step in the cleavage of the benzophenone (B1666685) intermediate identified in the BPF pathway. nih.gov

Reductive Dehalogenases : These enzymes are crucial for cleaving the carbon-bromine bond, which is a critical detoxification and degradation step.

Dioxygenases : Following debromination, these enzymes are responsible for the aromatic ring cleavage, opening the ring structure for further metabolism. nih.gov

Based on this enzymatic logic, a series of predictable metabolites can be identified.

| Parent Compound | Predicted Intermediate Metabolite | Enzyme Class Implicated | Subsequent Product |

|---|---|---|---|

| 4,4'-Methylenebis(2,6-dibromophenol) | Bis(3,5-dibromo-4-hydroxyphenyl)methanol | Hydroxylase/Monooxygenase | 4,4'-dihydroxy-3,3',5,5'-tetrabromobenzophenone |

| 4,4'-dihydroxy-3,3',5,5'-tetrabromobenzophenone | Brominated 4-hydroxyphenyl-4-hydroxybenzoate analog | Baeyer-Villiger Monooxygenase | 3,5-dibromo-4-hydroxybenzoate and 3,5-dibromohydroquinone |

| 3,5-dibromo-4-hydroxybenzoate | 4-hydroxybenzoate | Reductive Dehalogenase | Ring cleavage products |

Assessment of Degradation Product Formation (non-toxicological context)

The formation of degradation products from 4,4'-Methylenebis(2,6-dibromophenol) varies significantly depending on the degradation route.

Thermal Degradation : This abiotic process is characterized by fragmentation and radical reactions, leading to the formation of HBr, 2,6-dibromophenol, phenol, and a complex mixture of other brominated aromatic compounds. The ultimate fate of a significant portion of the carbon is a solid char residue.

Biotic Degradation : This process is a controlled, sequential transformation. It is expected to produce a series of increasingly oxidized and less brominated intermediates. Key products would include hydroxylated and ketonic derivatives of the parent compound, followed by cleavage into smaller, more manageable aromatic acids and phenols like 3,5-dibromo-4-hydroxybenzoate. The ultimate products of complete mineralization would be carbon dioxide, water, and bromide ions.

Advanced Environmental Monitoring Techniques

Sample Collection and Preservation Strategies for Complex Matrices

The effective monitoring of 4,4'-Methylenebis(2,6-dibromophenol) in the environment is challenging due to its hydrophobicity, tendency to bind to particulate matter, and presence at trace levels in complex matrices like soil, sediment, and biological tissues. mdpi.comresearchgate.net Proper sample collection and preservation are critical first steps to ensure accurate and reliable analysis, minimizing the risk of contamination or degradation. nih.gov

Water Samples :

Collection : Amber glass bottles are typically used to prevent photodegradation. For dissolved phase analysis, water is filtered immediately upon collection using a glass fiber filter (GFF). For total concentration, whole water samples are collected.

Preservation : Samples should be stored at 4°C and extracted as soon as possible, typically within 48 hours to 7 days, to prevent microbial degradation.

Soil and Sediment Samples :

Collection : Samples are collected using stainless steel corers or scoops to avoid contamination. They are often wrapped in aluminum foil or placed in glass jars.

Preservation : Samples should be frozen at -20°C to halt biological activity and then freeze-dried to remove water before extraction. This stabilizes the sample for longer-term storage.

Biological Tissues :

Collection : Tissues are dissected using clean stainless-steel tools. Samples are immediately wrapped in foil or placed in high-density polyethylene (B3416737) (HDPE) containers.

Preservation : Immediate freezing at -20°C or lower is essential. For long-term storage, temperatures of -80°C are preferred. Samples are typically homogenized and freeze-dried prior to analysis.

The following table summarizes common strategies for the extraction and cleanup of brominated flame retardants from various environmental matrices, which are applicable to 4,4'-Methylenebis(2,6-dibromophenol).

| Matrix | Extraction Technique | Common Solvents | Cleanup/Purification Method |

|---|---|---|---|

| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) nih.gov | Dichloromethane (B109758) (DCM), Hexane | SPE cartridges (e.g., Florisil, silica) to remove polar interferences. |

| Soil/Sediment | Pressurized Liquid Extraction (PLE/ASE), Soxhlet Extraction, Ultrasonic Extraction researchgate.netnih.gov | Hexane:DCM, Hexane:Acetone (B3395972) nih.gov | Gel Permeation Chromatography (GPC) for macromolecule removal; multi-layer silica (B1680970) gel columns (acidic/basic/neutral) for fractionation. researchgate.net |

| Biota | PLE/ASE, Soxhlet Extraction, Matrix Solid-Phase Dispersion (MSPD) mdpi.com | Hexane:DCM, Acetonitrile (B52724) | GPC for lipid removal; concentrated sulfuric acid treatment to destroy lipids. mdpi.com |

Extraction and Cleanup Procedures for Environmental Samples

The accurate quantification of 4,4'-Methylenebis(2,6-dibromophenol) in complex environmental matrices such as soil, sediment, and water necessitates robust extraction and cleanup procedures. These steps are crucial for isolating the target analyte from interfering substances, thereby enhancing the sensitivity and reliability of subsequent analytical detection. The selection of an appropriate method depends on the sample matrix, the concentration of the analyte, and the required detection limits.

Commonly employed techniques for phenolic compounds include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and for solid samples, Soxhlet extraction and matrix solid-phase dispersion (MSPD).

Solid-Phase Extraction (SPE): This is a widely used technique for water samples. It involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is later eluted with a small volume of an organic solvent. For acidic compounds like phenols, sorbents such as polymeric resins or graphitized carbon black are often effective. hpst.cz The pH of the water sample may need to be adjusted to an acidic level to ensure the phenol is in its protonated form, enhancing its retention on the sorbent.

Matrix Solid-Phase Dispersion (MSPD): This method is particularly suitable for solid and semi-solid samples like sediment and sludge, as it integrates sample homogenization, extraction, and cleanup into a single process. dphen1.com In a typical MSPD procedure, the sample is blended with a solid sorbent (e.g., C18-bonded silica). This mixture is then packed into a column, and interfering compounds can be washed away before the target analyte is eluted with an appropriate solvent. For related brominated phenols, MSPD has been shown to provide high recovery rates. dphen1.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses elevated temperatures and pressures to extract analytes from solid samples quickly and efficiently with reduced solvent consumption compared to traditional methods like Soxhlet extraction.

The cleanup step is essential to remove co-extracted matrix components that could interfere with chromatographic analysis. This is often achieved using different SPE cartridges or column chromatography with adsorbents like Florisil or silica gel.

Table 1: Overview of Extraction and Cleanup Procedures

| Technique | Sample Matrix | Principle | Advantages | Common Sorbents/Solvents |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water | Analyte partitions from liquid phase to a solid sorbent. | Reduced solvent use, high concentration factor, potential for automation. | Polymeric (e.g., Oasis HLB), C18, Graphitized Carbon; Elution with Methanol, Acetonitrile. |

| Matrix Solid-Phase Dispersion (MSPD) | Soil, Sediment, Sludge | Sample is dispersed on a solid support, combining extraction and cleanup. | Single-step process, reduced solvent and sample size. dphen1.com | C18, Florisil; Elution with Acetonitrile, Dichloromethane. dphen1.com |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment | Extraction with solvents at elevated temperature and pressure. | Fast, efficient, low solvent volume. | Dichloromethane/Acetone mixtures, Hexane/Acetone mixtures. |